

Characterization of 3-Formylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Formylbenzenesulfonamide**

Cat. No.: **B154734**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **3-Formylbenzenesulfonamide**, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical biology.

Physicochemical Properties

While specific experimental data for **3-Formylbenzenesulfonamide** is not readily available in public databases, its properties can be reliably predicted based on its structure and data from its isomers and related compounds.

Property	Predicted Value/Information
Molecular Formula	C ₇ H ₇ NO ₃ S
Molecular Weight	185.20 g/mol
CAS Number	Not explicitly found; Isomer 4-Formylbenzenesulfonamide is 3240-35-5.
Melting Point	Expected to be a solid at room temperature, likely with a melting point above 100 °C.
Boiling Point	High boiling point, likely to decompose before boiling at atmospheric pressure.
Solubility	Expected to have moderate solubility in polar organic solvents and limited solubility in water.

Spectroscopic Characterization

The spectroscopic data for **3-Formylbenzenesulfonamide** can be predicted based on the known spectral properties of benzenesulfonamides and benzaldehydes.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehyde proton (-CHO)
~8.2	s	1H	Aromatic proton (H-2)
~8.0	d	1H	Aromatic proton (H-4 or H-6)
~7.8	d	1H	Aromatic proton (H-6 or H-4)
~7.6	t	1H	Aromatic proton (H-5)
~7.4	s (broad)	2H	Sulfonamide protons (-SO ₂ NH ₂)

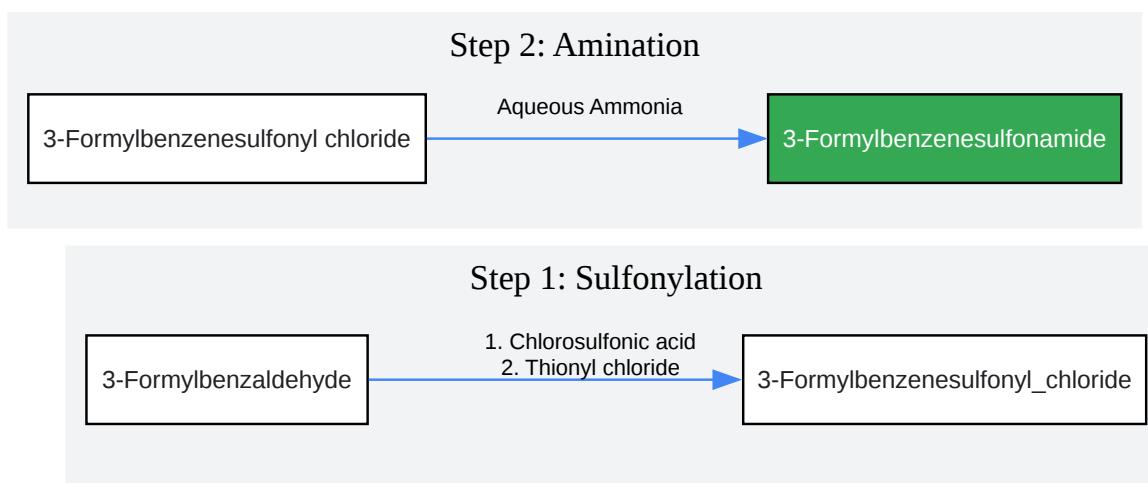
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to display the following resonances:

Chemical Shift (ppm)	Assignment
~192	Aldehyde carbonyl carbon (-CHO)
~145	Aromatic carbon (C-3, attached to -CHO)
~140	Aromatic carbon (C-1, attached to -SO ₂ NH ₂)
~136	Aromatic carbon (C-5)
~130	Aromatic carbon (C-6)
~128	Aromatic carbon (C-2)
~125	Aromatic carbon (C-4)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:


Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H stretching	Sulfonamide (-SO ₂ NH ₂)
2850-2750	C-H stretching	Aldehyde (-CHO)
1710-1690	C=O stretching	Aldehyde (-CHO)
1350-1310	Asymmetric S=O stretching	Sulfonamide (-SO ₂ NH ₂)
1170-1150	Symmetric S=O stretching	Sulfonamide (-SO ₂ NH ₂)

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and the sulfonamide group.

Synthesis

A reliable synthetic route to **3-Formylbenzenesulfonamide** involves a two-step process starting from 3-formylbenzaldehyde. This pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Formylbenzenesulfonamide**.

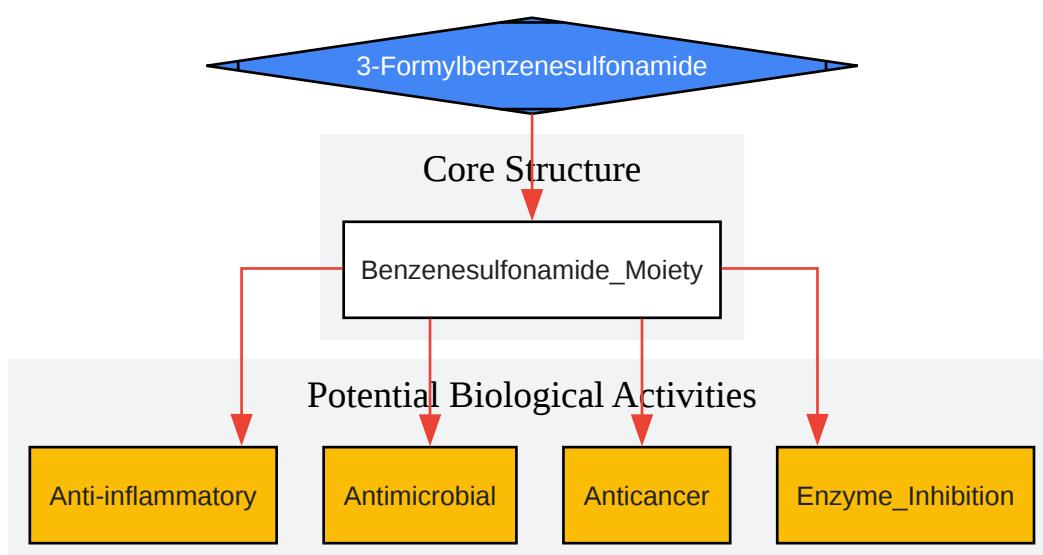
Experimental Protocols

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.

- To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.
- Heat the mixture under reflux for a few hours.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **3-Formylbenzenesulfonamide**


This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.

- Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).
- Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
- Continue stirring at room temperature for a few hours after the addition is complete.
- Remove the organic solvent under reduced pressure.

- The resulting solid is collected by filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.^{[1][2]} While specific biological data for **3-Formylbenzenesulfonamide** is limited, its structural features suggest potential for various therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Potential biological activities based on the benzenesulfonamide core.

- Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives have demonstrated potent anti-inflammatory and antimicrobial properties.^{[1][2]} The presence of the sulfonamide group in **3-Formylbenzenesulfonamide** makes it a candidate for investigation in these areas.
- Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various cancer-related targets.^[3] For instance, a series of 3-oxoamino-benzenesulfonamides were

synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in cancer therapy.^[4]

- Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl group can also participate in interactions with biological targets, such as forming covalent bonds with nucleophilic residues.

The bifunctional nature of **3-Formylbenzenesulfonamide**, possessing both an electrophilic aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of novel therapeutic agents through various chemical modifications and for use as a versatile building block in combinatorial chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 3-Formylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154734#characterization-of-3-formylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com